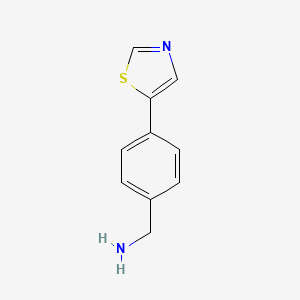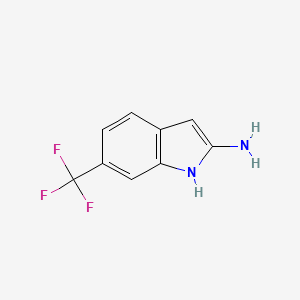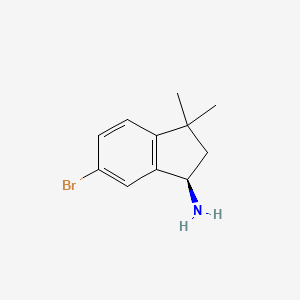
(R)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a dimethyl group, and an amine group attached to an indene backbone. The chiral center at the 1-position of the indene ring gives rise to its ®-configuration, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 3,3-dimethyl-2,3-dihydro-1H-indene, is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 1-position.
Industrial Production Methods
Industrial production of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium thiolate (NaSR) can be used in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of hydroxyl, thiol, or alkyl derivatives.
Applications De Recherche Scientifique
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with opposite stereochemistry.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: A hydroxyl derivative with similar structural features.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-thiol: A thiol derivative with similar structural features.
Uniqueness
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
(1R)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
Clé InChI |
LQAAYVHKGNYMPY-SNVBAGLBSA-N |
SMILES isomérique |
CC1(C[C@H](C2=C1C=CC(=C2)Br)N)C |
SMILES canonique |
CC1(CC(C2=C1C=CC(=C2)Br)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


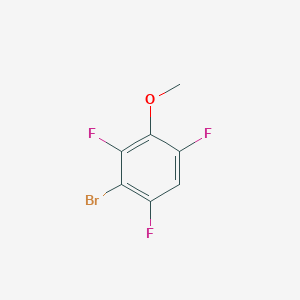
![12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
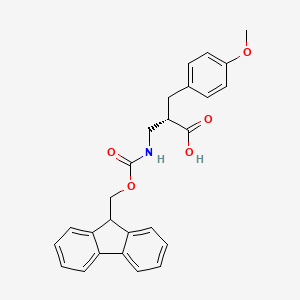
![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)

![7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)
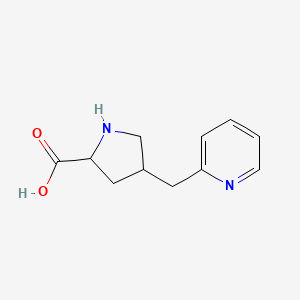
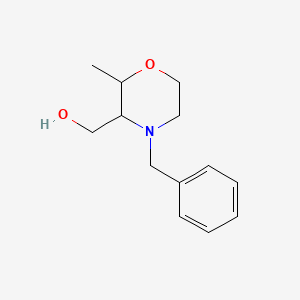

![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)
